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Compound of Interest

Compound Name: 0Odm-203

Cat. No.: B609718

Technical Support Center: Odm-203

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with Odm-203.
The information is presented in a question-and-answer format to directly address specific
issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) &
Troubleshooting
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Question

Answer

General

What is the mechanism of action of Odm-203?

0Odm-203 is an orally available, selective, and
equipotent inhibitor of both fibroblast growth
factor receptors (FGFRs) and vascular
endothelial growth factor receptors (VEGFRS).
[1] By inhibiting these receptor tyrosine kinases,
0Odm-203 can block downstream signaling
pathways, leading to the inhibition of tumor cell

proliferation and angiogenesis.[2]

What are the primary targets of Odm-203?

The primary targets of Odm-203 are FGFR1,
FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR?2,
and VEGFRS3.[3]

In Vitro Experiments

Why am | not observing the expected anti-

proliferative effect in my cell line?

The efficacy of Odm-203 is dependent on the
genetic background of the cell line. Cell lines
with genomic alterations in the FGF/FGFR
signaling pathway are more likely to be sensitive
to Odm-203.[2] Ensure your cell line has a
known dependency on FGFR signaling. For
example, H1581, SNU16, and RT4 cells, which
have FGFR alterations, are sensitive to Odm-
203.[4][5]

What is the recommended concentration range

for in vitro studies?

The IC50 values for Odm-203 in sensitive cell
lines typically range from 50 to 150 nmol/L.[1][5]
A starting dose-response experiment could

range from 1 nmol/L to 3 pmol/L.[3][5]

How can | confirm target engagement in my

cellular assays?

Target engagement can be confirmed by
assessing the phosphorylation status of
downstream signaling proteins. For FGFR
inhibition, check for reduced phosphorylation of
FGFR and FRS2.[6] For VEGFR inhibition,
assess the phosphorylation of VEGFR2.[5]
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In Vivo Experiments

What is a good starting dose for in vivo

xenograft studies?

In preclinical xenograft models, Odm-203 has
shown significant anti-tumor activity at well-
tolerated doses of 20 and 40 mg/kg/day
administered orally.[4][7]

What are the expected on-target physiological

effects in animal models?

Inhibition of FGFR can lead to
hyperphosphatemia, while VEGFR inhibition can
be associated with effects on the vasculature.[8]
Monitoring serum phosphate levels and
observing for any signs of toxicity is

recommended.

How long should the treatment duration be in

my animal study?

In published studies, significant tumor growth
inhibition was observed with 21 consecutive

days of treatment.[2][4] The optimal duration
may vary depending on the tumor model and

study objectives.

Clinical Trial Design

What is the recommended optimal dose of

Odm-203 in humans?

Based on a phase I/lla clinical trial, the optimal
tablet dose of Odm-203 was determined to be
400 mg/day administered with food.[9][10]

What are the most common adverse events

observed with Odm-203 treatment in humans?

The most commonly reported treatment-related
adverse events are bilirubin increase-related
events (75%) and diarrhea (50%). The majority
of these events are grade 1 or 2 in severity.[9]
[10](11]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Odm-203
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Target IC50 (nmol/L) Assay Type

FGFR1 11 Recombinant Kinase Assay
FGFR2 16 Recombinant Kinase Assay
FGFR3 6 Recombinant Kinase Assay
FGFR4 35 Recombinant Kinase Assay
VEGFR1 26 Recombinant Kinase Assay
VEGFR2 9 Recombinant Kinase Assay
VEGFR3 5 Recombinant Kinase Assay
H1581 Cells 104 Cell Proliferation Assay
SNU16 Cells 150 Cell Proliferation Assay
RT4 Cells 192 Cell Proliferation Assay

Endothelial Tube Formation
HUVEC Tube Formation 33
Assay

Data sourced from multiple
preclinical studies.[3][4][5][8]

Table 2: In Vivo Efficacy of Odm-203 in Xenograft Models
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Xenograft Model

Dose (mgl/kg/day)

Treatment Duration

Tumor Growth
Inhibition (%)

RT4 20 21 days 37
RT4 40 21 days 92
Not specified, but
SNU16 30 12 days o
significant
] Not specified, but
Renca (orthotopic) 7 21 days o
significant
Renca (orthotopic) 20 21 days 75 (primary tumor)
) Not specified, but
Renca (orthotopic) 40 21 days

significant

Data compiled from
preclinical in vivo
studies.[4][6][7]

Table 3: Clinical Efficacy of Odm-203 (400 mg/day Tablet)

Parameter Value Patient Population
Advanced or metastatic solid
Overall Response Rate 9.2%
tumors
Median Progression-Free Advanced or metastatic solid
) 16.1 weeks
Survival (FGFR aberrant) tumors
Median Progression-Free Advanced or metastatic solid
. 12.4 weeks
Survival (FGFR non-aberrant) tumors
) ] Advanced or metastatic solid
Median Time on Treatment 14.5 weeks

tumors

Data from the KIDES-203

Phase I/lla clinical trial.[9][10]

[11]
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Experimental Protocols

1. Cell Proliferation Assay

o Cell Seeding: Seed cancer cell lines (e.g., H1581, SNU16, RT4) in 96-well plates at an
optimized density in their respective growth media.

o Cell Attachment: Allow cells to attach overnight in a humidified incubator at 37°C and 5%
Cco2.

o Compound Treatment: Prepare a serial dilution of Odm-203 (e.g., an eight-dose
concentration series up to 3 pmol/L).[5]

 Incubation: Add the diluted Odm-203 to the cells and incubate for 96 hours.[3][5]

 Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo®
Luminescent Cell Viability Assay.

o Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-
parameter logistic curve.

2. Western Blot for Target Phosphorylation

e Cell Culture and Starvation: Culture cells (e.g., SNU16 for FGFR, HUVEC for VEGFR) to 70-
80% confluency. For HUVEC cells, serum-starve overnight with 1% FBS.[5]

» 0dm-203 Treatment: Treat the cells with varying concentrations of Odm-203 for 1 hour.[5]

e Ligand Stimulation (for VEGFR): For HUVEC cells, stimulate with 20 ng/mL VEGF for 10
minutes.[5]

o Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors.

¢ Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and
transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against
phosphorylated and total FGFR, FRS2, or VEGFR2.[5]

Detection: Use an appropriate HRP-conjugated secondary antibody and a
chemiluminescence detection system to visualize the protein bands.

. In Vivo Xenograft Tumor Model

Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., RT4 or SNU16)
into the flank of immunocompromised mice.

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mms3).

Randomization and Dosing: Randomize mice into treatment groups (vehicle control, Odm-
203 at 20 mg/kg, Odm-203 at 40 mg/kg).

Treatment Administration: Administer Odm-203 or vehicle orally once daily for the duration of
the study (e.g., 21 days).[4]

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested a
few hours after the last dose for analysis of target phosphorylation by western blot or
immunohistochemistry.[6]

Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine
the significance of the anti-tumor effect.

Visualizations
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Caption: Odm-203 inhibits FGFR and VEGFR signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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